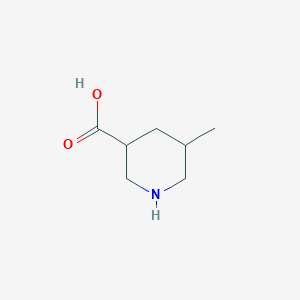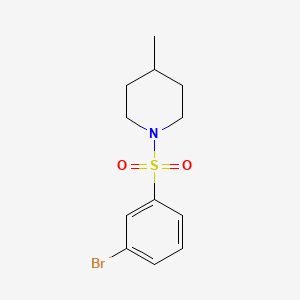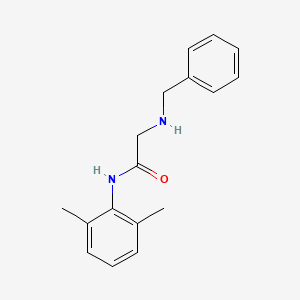
2-(6-Chloropyridin-3-yl)-2-methylpropanenitrile
Overview
Description
2-(6-Chloropyridin-3-yl)-2-methylpropanenitrile, commonly known as CP-544, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a nitrile derivative of pyridine and has a molecular formula of C10H8ClN. The purpose of
Scientific Research Applications
Nonlinear Optical (NLO) Materials
Overview: CDA has been synthesized as a novel organic NLO material. NLO materials play a crucial role in photonics and optoelectronics, driving advancements in laser-based industrial applications .
Properties:Applications: CDA could serve as a potential NLO material for:
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound 2-(6-Chloropyridin-3-yl)-2-methylpropanenitrile is structurally similar to the active ingredient in Imidacloprid , a neonicotinoid insecticide. Neonicotinoids are neuro-active insecticides modeled after nicotine . They primarily target the nicotinic acetylcholine receptors (nAChRs) in insects . These receptors play a crucial role in the transmission of nerve impulses in the nervous system .
Mode of Action
The compound interacts with its targets, the nAChRs, by acting as an agonist . This means it binds to these receptors and activates them, mimicking the action of acetylcholine, a neurotransmitter . This overstimulation of the nAChRs leads to the paralysis and eventual death of the insect .
Biochemical Pathways
Upon binding to the nAChRs, the compound triggers a series of reactions in the nervous system of the insect. It causes an influx of sodium ions through the receptor’s ion channel, leading to depolarization of the neuron and continuous firing of nerve signals . This overexcitation of the nervous system disrupts normal neural communication, leading to symptoms of neurotoxicity .
Pharmacokinetics
Similar compounds like imidacloprid are known to be readily taken up by plants and translocated in the xylem
Result of Action
The primary result of the compound’s action is the overstimulation of the insect’s nervous system, leading to paralysis and death . This makes it an effective insecticide. It’s worth noting that the effects are specific to insects, and the compound is generally considered safe for mammals .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the soil can affect the compound’s solubility and therefore its uptake by plants . Additionally, temperature and rainfall can impact its persistence in the environment.
properties
IUPAC Name |
2-(6-chloropyridin-3-yl)-2-methylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-9(2,6-11)7-3-4-8(10)12-5-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSZBCJEVUIQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1095545-86-0 | |
| Record name | 2-(6-chloropyridin-3-yl)-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol](/img/structure/B3081008.png)
![3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B3081012.png)
![5-methyl-1-[4-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3081016.png)

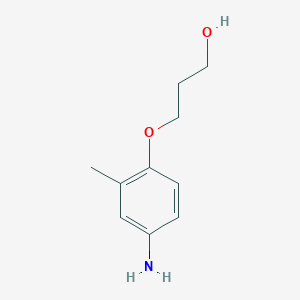
![1,4-Dioxaspiro[4.4]nonan-6-ol](/img/structure/B3081033.png)

![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3081051.png)
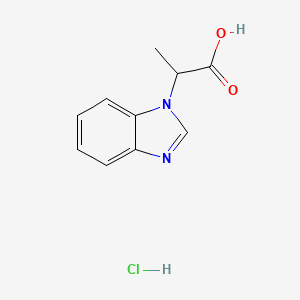
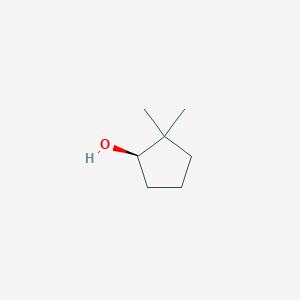
![1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride](/img/structure/B3081076.png)
